molecular formula C16H16N4O2 B11782242 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine

2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11782242
M. Wt: 296.32 g/mol
InChI Key: UEBRRALZWAURDG-UHFFFAOYSA-N
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Description

2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by copper (CuAAC) or ruthenium, leading to the formation of 1,2,3-triazoles . The reaction conditions usually involve mild temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide and ligands like triphenylphosphine can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3-triazole derivatives such as:

Uniqueness

What sets 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy and methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

6-methoxy-2-(3-prop-2-enoxyphenyl)benzotriazol-5-amine

InChI

InChI=1S/C16H16N4O2/c1-3-7-22-12-6-4-5-11(8-12)20-18-14-9-13(17)16(21-2)10-15(14)19-20/h3-6,8-10H,1,7,17H2,2H3

InChI Key

UEBRRALZWAURDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)OCC=C

Origin of Product

United States

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